molecular formula C17H36N2S B1334961 Tetrabutylammonium thiocyanate CAS No. 3674-54-2

Tetrabutylammonium thiocyanate

Cat. No.: B1334961
CAS No.: 3674-54-2
M. Wt: 300.5 g/mol
InChI Key: RSHBFZCIFFBTEW-UHFFFAOYSA-M
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Description

Tetrabutylammonium thiocyanate is a quaternary ammonium salt with the chemical formula (CH3CH2CH2CH2)4N(SCN)This compound is widely used in various fields of chemistry due to its unique properties and reactivity .

Scientific Research Applications

Tetrabutylammonium thiocyanate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Tetrabutylammonium thiocyanate is a quaternary ammonium salt . It primarily targets aldehydes, acting as a catalyst in their reactions . Aldehydes play a crucial role in various biochemical processes, including energy production and the formation of structural components in cells.

Mode of Action

This compound acts as a Lewis base, catalyzing the addition of trimethylsilyl cyanide to aldehydes . This interaction results in the formation of hypervalent silicon species , which are key intermediates in many chemical reactions.

Result of Action

The primary result of this compound’s action is the catalysis of reactions involving aldehydes . This can lead to the synthesis of various compounds, depending on the specific aldehyde and reaction conditions. For example, it has been shown to be an excellent catalyst for the synthesis of cyanohydrin trimethylsilyl ethers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water in the reaction mixture accelerates the reactions it catalyzes, due to a change in the reaction mechanism from Lewis to Brønsted base catalysis

Safety and Hazards

Tetrabutylammonium thiocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash hands and face thoroughly after handling, and use only outdoors or in a well-ventilated area .

Preparation Methods

Tetrabutylammonium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of tetrabutylammonium hydroxide with thiocyanic acid. The reaction is typically carried out in an aqueous medium at room temperature. Another method involves the reaction of tetrabutylammonium bromide with potassium thiocyanate in an organic solvent .

Chemical Reactions Analysis

Tetrabutylammonium thiocyanate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the reactants involved.

Comparison with Similar Compounds

Tetrabutylammonium thiocyanate can be compared with other tetrabutylammonium salts, such as:

These compounds share similar properties due to the tetrabutylammonium cation but differ in their anions, which gives them unique reactivities and applications. For example, tetrabutylammonium bromide is commonly used as a precursor in the synthesis of other tetrabutylammonium salts, while tetrabutylammonium hydroxide is used as a strong base in organic synthesis .

Properties

IUPAC Name

tetrabutylazanium;thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.CHNS/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;3H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHBFZCIFFBTEW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(#N)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190196
Record name Tetrabutylammonium thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3674-54-2
Record name 1-Butanaminium, N,N,N-tributyl-, thiocyanate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3674-54-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrabutylammonium thiocyanate
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Record name Tetrabutylammonium thiocyanate
Source EPA DSSTox
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Record name Tetrabutylammonium thiocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the typical applications of tetrabutylammonium thiocyanate in chemical synthesis?

A1: this compound serves as a valuable reagent and catalyst in various organic reactions. Notably, it facilitates the conversion of substituted aryl thioureas to 2-aminobenzothiazoles. [] This transformation utilizes this compound in conjunction with benzyltrimethylammonium tribromide, offering a controlled and efficient synthetic route. [] Additionally, this compound plays a crucial role in catalyzing the addition of trimethylsilyl cyanide to aldehydes, leading to the formation of cyanohydrin trimethylsilyl ethers. []

Q2: How does the solvent environment influence the behavior of this compound?

A2: Studies on the conductivity of this compound in various solvents reveal significant insights into its solvation behavior. In 1-propoxy-2-propanol, the compound exhibits ion association, influenced by both coulombic and non-coulombic interactions with the solvent. [] Research utilizing γ-butyrolactone, N,N-dimethylacetamide, and their mixtures demonstrates that the solvation of the thiocyanate anion changes depending on the solvent composition. [] The choice of solvent directly impacts the ionic association, conductivity, and overall reactivity of this compound. [, ]

Q3: Can you elaborate on the catalytic mechanism of this compound in the addition of trimethylsilyl cyanide to aldehydes?

A3: this compound can act as either a Lewis or Brønsted base catalyst in this reaction, depending on the presence of water. [] Kinetic and spectroscopic investigations suggest that the reaction can proceed through three distinct mechanisms, leading to first or second order kinetics. [] Interestingly, spectroscopic data hints at the formation of hypervalent silicon species during the reaction of this compound with trimethylsilyl cyanide. [] The presence of water shifts the mechanism towards Brønsted base catalysis, enhancing the reaction rate. []

Q4: Are there any spectroscopic techniques employed to study this compound?

A4: Beyond its use in synthetic applications, this compound has been investigated using various spectroscopic methods. FTIR spectroscopy, for instance, provides valuable information about the ionic association of this compound in binary solvent mixtures. [] This technique allows researchers to observe shifts in the vibrational frequencies of functional groups within the solvent, providing insights into ion-ion, ion-solvent, and solvent-solvent interactions. [] Furthermore, 1H-NMR spectroscopy has been utilized to study the behavior of polymeric ruthenium complexes containing thiocyanate ligands. []

Q5: What insights do conductivity studies offer into the properties of this compound in solution?

A5: Conductivity measurements provide crucial information about the ionic behavior of this compound in various solvents. In acetonitrile, for example, the compound exhibits slight ionic association. [] The analysis of conductivity data, using models like the Fuoss conductance-concentration equation, allows for the determination of key parameters such as limiting molar conductance, association constant, and association diameter. [, ] These parameters offer a quantitative understanding of the ion-solvent interactions and the extent of ion pairing, shedding light on the compound's behavior in solution.

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